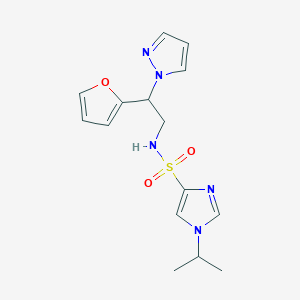

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-9-13(14-5-3-8-23-14)20-7-4-6-17-20/h3-8,10-13,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPGNLFSKHNIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Furan-2-yl Intermediate: Starting with furan, a series of reactions such as halogenation and subsequent substitution can introduce the necessary functional groups.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Coupling of the Furan and Pyrazole Units: The furan-2-yl and pyrazole units are coupled through a suitable linker, often involving alkylation or acylation reactions.

Formation of the Imidazole Ring: The imidazole ring is typically formed through cyclization reactions involving diamines and aldehydes or ketones.

Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyrazoles and related compounds.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its diverse functional groups, which can interact with various biological targets.

Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

Target Compound

- Core : 1H-imidazole with 1-isopropyl and 4-sulfonamide substituents.

- Side Chain : Ethyl group bearing furan-2-yl and 1H-pyrazol-1-yl groups.

- Molecular Weight: Not explicitly reported, but estimated to be ~420–450 g/mol based on analogs .

Analog 1 : N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Core : Similar 1H-imidazole with 1-methyl and 4-sulfonamide groups.

- Side Chain : Ethyl group substituted with furan-2-yl, furan-3-yl, and a hydroxyl group.

- Key Differences :

- Implications : The hydroxyl group may enhance solubility but reduce metabolic stability compared to the pyrazole-containing target compound.

Analog 2 : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Core : Bipyridine linked to a 1-methylimidazole and benzene-diamine.

- Key Differences: Bipyridine scaffold replaces the sulfonamide-imidazole system. Fluorescent properties noted due to extended conjugation .

- Implications : Likely divergent pharmacological applications (e.g., anticancer vs. antimicrobial).

Analog 3 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core : Pyrazolo-pyrimidine fused with chromen-4-one and benzenesulfonamide.

- Key Differences :

- Implications : Higher molecular weight (589.1 g/mol) may limit bioavailability compared to the target compound.

Pharmacological and Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight | ~420–450 g/mol (est.) | 337.35 g/mol | ~350–380 g/mol (est.) | 589.1 g/mol |

| Key Functional Groups | Pyrazole, Furan | Furan, Hydroxyl | Bipyridine, Benzene-diamine | Chromen-4-one, Fluorine |

| Lipophilicity (LogP) | Moderate (pyrazole/furan) | Low (hydroxyl) | High (aromatic conjugation) | High (fluorine, chromen) |

| Therapeutic Potential | Enzyme inhibition | Antimicrobial (speculative) | Anticancer, fluorescent probes | Kinase inhibition |

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a synthetic compound with potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article explores its biological activity through various studies, including synthesis routes, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by the presence of a furan ring, a pyrazole ring, and a sulfonamide group. The synthesis typically involves multi-step organic reactions:

- Formation of the furan ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Formation of the pyrazole ring : Synthesized by reacting hydrazine with a 1,3-dicarbonyl compound.

- Coupling of the furan and pyrazole rings : Often using palladium-catalyzed cross-coupling reactions.

- Introduction of the sulfonamide group : Accomplished by reacting intermediates with sulfonyl chlorides in the presence of bases.

The biological activity is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially leading to alterations in cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:

- In vitro Studies : Jain et al. evaluated related imidazole compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results indicated that certain derivatives showed promising antimicrobial potential, suggesting that similar structural motifs may confer activity against various pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

- Cell Line Studies : Compounds with imidazole and sulfonamide groups have been reported to exhibit cytotoxic effects on cancer cell lines. For instance, thiazole-bearing molecules have shown significant growth inhibition against multiple cancer cell lines, indicating that structural analogs may also possess similar activities .

Comparative Analysis

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazole derivatives, it was found that compounds exhibiting structural similarities to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like norfloxacin .

Case Study 2: Cytotoxicity in Cancer Models

Research involving thiazole-integrated compounds demonstrated significant cytotoxicity against human cancer cell lines. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity, paralleling findings for the target compound .

Q & A

Q. Optimization Strategies :

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may improve coupling efficiency.

- Temperature control : Reactions like cyclization require precise thermal conditions (e.g., 120°C in phosphorous oxychloride-mediated steps ).

- Byproduct analysis : Use TLC or HPLC to monitor intermediates and adjust stoichiometry .

How do computational methods enhance the design and optimization of synthetic pathways for complex heterocyclic compounds like this sulfonamide derivative?

Advanced Research Focus

Computational tools such as quantum chemical calculations (e.g., DFT) and reaction path search algorithms enable predictive modeling of reaction mechanisms. For example:

- ICReDD’s approach integrates computational and experimental data to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error .

- Docking simulations (as in ) predict binding affinities for target enzymes, guiding structural modifications .

Q. Methodological Workflow :

Quantum mechanics/molecular mechanics (QM/MM) to map energy barriers.

Machine learning to correlate experimental yields with reaction parameters.

Feedback loops where failed experimental results refine computational models .

What spectroscopic techniques are critical for confirming the structure and purity of this compound, and how are potential impurities identified?

Q. Basic Research Focus

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ ).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan’s aromatic protons at δ 6.3–7.5 ppm) and confirms regiochemistry .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and detects isotopic patterns.

Q. Impurity Analysis :

- HPLC-DAD/ELSD : Quantifies byproducts from incomplete coupling or oxidation.

- X-ray crystallography (if crystals form) resolves absolute configuration ambiguities .

When evaluating biological activity (e.g., COX inhibition or antimicrobial effects), how are in vitro assays designed to ensure specificity and reproducibility?

Q. Advanced Research Focus

- Enzyme inhibition assays : For COX-1/2, use recombinant enzymes and measure IC₅₀ values via fluorometric substrates (e.g., ’s protocol for Compound 3 ).

- Microbial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains (e.g., agar dilution in ).

Q. Controls for Specificity :

- Negative controls : Incubate enzymes/substrates without the compound.

- Reference standards : Compare with known inhibitors (e.g., celecoxib for COX-2).

- Dose-response curves : Ensure linearity across triplicate runs.

How can researchers resolve contradictions in reaction yields or byproduct formation when replicating published synthetic procedures?

Advanced Research Focus

Discrepancies often arise from subtle variations in:

- Catalyst purity : Trace metals in K₂CO₃ may alter reactivity .

- Solvent dryness : Anhydrous conditions are critical for moisture-sensitive steps .

- Temperature gradients : Use oil baths over heating mantles for uniform heat distribution.

Q. Systematic Troubleshooting :

Repeat with strict adherence to reported conditions.

Vary one parameter (e.g., solvent, catalyst loading) while monitoring via LC-MS.

Cross-validate with alternative characterization (e.g., elemental analysis vs. HRMS) .

What strategies are employed to study the molecular interactions of this compound with biological targets using computational docking?

Q. Advanced Research Focus

- Molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) predicts binding poses.

- Ligand preparation : Assign protonation states at physiological pH (e.g., imidazole’s tautomeric forms).

- Target validation : Use crystallographic structures from PDB (e.g., COX-2 for anti-inflammatory studies) .

Case Study :

In , compound 9c (purple in docking simulations) showed stronger hydrogen bonding with α-glucosidase’s active site than analogs, guiding SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.